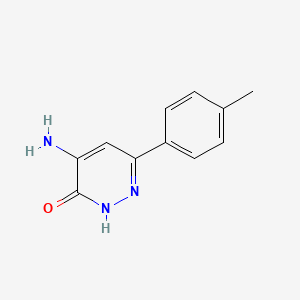
4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 4-position and a 4-methylphenyl substituent at the 6-position, contributing to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The amino and phenyl groups enhance its binding affinity to molecular targets, which can lead to various pharmacological effects.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTP1B), which play a critical role in regulating insulin signaling and are implicated in diabetes and obesity .
- Antimicrobial Activity : Pyridazine derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial strains, suggesting their utility in treating infections .
- Cytotoxicity : Studies have indicated that derivatives of pyridazinones exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .
Synthesis
The synthesis of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves several steps:
- Formation of Pyridazine Core : The initial step often includes the cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution, while the methylphenyl group is added through electrophilic aromatic substitution or cross-coupling reactions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridazine compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxic Effects : Research involving various pyridazine derivatives indicated that compounds similar to 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .
特性
IUPAC Name |
5-amino-3-(4-methylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFCXWDSWRGFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














